4-Amino-7-bromoquinoline

Catalog No.
S670565
CAS No.
65340-74-1
M.F
C9H7BrN2
M. Wt
223.07 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Amino-7-bromoquinoline

CAS Number

65340-74-1

Product Name

4-Amino-7-bromoquinoline

IUPAC Name

7-bromoquinolin-4-amine

Molecular Formula

C9H7BrN2

Molecular Weight

223.07 g/mol

InChI

InChI=1S/C9H7BrN2/c10-6-1-2-7-8(11)3-4-12-9(7)5-6/h1-5H,(H2,11,12)

InChI Key

CDROXEYPGVJRGK-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=CN=C2C=C1Br)N

Canonical SMILES

C1=CC2=C(C=CN=C2C=C1Br)N

Synthesis and Properties:

-Amino-7-bromoquinoline is an organic compound belonging to the class of aromatic heterocycles known as quinolines. It has the chemical formula C₉H₇BrN₂ and a molecular weight of 223.07 g/mol. While the specific details of its synthesis are not readily available in open-source scientific literature, it is likely synthesized through well-established methods for introducing amino and bromo substituents onto the quinoline ring system.

Potential Applications:

Research into the potential applications of 4-amino-7-bromoquinoline is limited, but its structural features suggest possibilities in various scientific fields:

  • Medicinal Chemistry: The presence of the amine and bromo groups often associated with diverse biological activities, including antibacterial, antifungal, and antitumor properties, makes 4-amino-7-bromoquinoline a potential candidate for further investigation in drug discovery .
  • Material Science: Quinoline derivatives have been explored for their potential applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices. The specific properties of 4-amino-7-bromoquinoline in this context remain unexplored but warrant further investigation .
  • Chemical Biology: The unique structure of 4-amino-7-bromoquinoline could serve as a valuable tool in chemical biology research, potentially acting as a probe molecule to study various biological processes or protein-ligand interactions.

4-Amino-7-bromoquinoline is an organic compound characterized by its quinoline structure, which includes a bromine atom at the 7-position and an amino group at the 4-position. Its chemical formula is C9H7BrN2C_9H_7BrN_2, and it possesses a molecular weight of approximately 227.07 g/mol. This compound is notable for its potential biological activities and its role in synthetic organic chemistry.

There is no documented research available on the mechanism of action for 4-amino-7-bromoquinoline.

  • Toxicity: Aromatic amines can have varying degrees of toxicity. It's advisable to handle with gloves and proper personal protective equipment.
  • Skin and eye irritation: Both amines and bromoaromatic compounds can cause irritation. Avoid contact with skin and eyes.
, including:

  • Substitution Reactions: The bromine atom can be substituted with other nucleophiles, leading to derivatives with different functional groups.
  • Reduction Reactions: The amino group can be reduced to form secondary or tertiary amines.
  • Coupling Reactions: It can undergo coupling reactions to form more complex structures, which are valuable in medicinal chemistry.

These reactions allow for the synthesis of a wide range of analogs that may exhibit enhanced biological properties.

Research indicates that 4-aminoquinoline derivatives, including 4-amino-7-bromoquinoline, exhibit significant biological activities. They are primarily studied for their antimalarial properties, particularly against Plasmodium falciparum, the parasite responsible for malaria. The presence of the bromine atom is believed to enhance the compound's potency and selectivity against resistant strains of this parasite. Additionally, these compounds may possess antibacterial and antiviral activities, making them candidates for further pharmacological development .

The synthesis of 4-amino-7-bromoquinoline typically involves several key steps:

  • Bromination: Starting from quinoline or its derivatives, bromination is performed using bromine or N-bromosuccinimide in an appropriate solvent.
  • Amination: The resulting bromoquinoline undergoes amination using various amines under basic conditions to introduce the amino group at the 4-position.
  • Purification: The product is purified through recrystallization or chromatography to obtain the desired compound in high purity.

These methods can vary based on the desired yield and purity of the final product .

4-Amino-7-bromoquinoline has several applications:

  • Pharmaceutical Development: Its derivatives are being explored as potential antimalarial agents and other therapeutic drugs.
  • Chemical Research: It serves as a building block in organic synthesis for creating more complex molecular structures.
  • Biochemical Studies: The compound is used in studies investigating enzyme inhibition and protein-ligand interactions .

Studies on 4-amino-7-bromoquinoline have focused on its interactions with various biological targets. For instance, it has been shown to inhibit specific enzymes involved in metabolic pathways, which can affect cellular processes such as signaling and gene expression. These interactions are crucial for understanding its mechanism of action and potential therapeutic uses .

Several compounds share structural similarities with 4-amino-7-bromoquinoline. Here are a few notable examples:

Compound NameStructure HighlightsUnique Features
QuinolineLacks substituents at positions 4 and 7Basic structure without functional modifications
4-AminoquinolineAmino group at position 4Lacks bromine; less potent against certain pathogens
7-ChloroquinolineChlorine instead of bromine at position 7Different reactivity profile; used in similar applications
7-IodoquinolineIodine at position 7May exhibit different biological activities due to iodine
4-Amino-3-bromoquinolineBromine at position 3Different pharmacological profile compared to position 7

Uniqueness: The presence of the bromine atom at the 7-position enhances reactivity and allows for diverse derivatization possibilities, making it a valuable compound in medicinal chemistry .

Bicyclic Quinoline Core with Amino and Bromo Substituents

4-Amino-7-bromoquinoline represents a heterocyclic aromatic compound characterized by a bicyclic quinoline framework bearing two distinct functional substituents [1] [2]. The quinoline core structure consists of a benzene ring fused to a pyridine ring, creating a planar aromatic system with delocalized π-electrons across both rings [3]. The compound has the molecular formula C₉H₇BrN₂ and a molecular weight of 223.07 g/mol, with the International Union of Pure and Applied Chemistry name being 7-bromoquinolin-4-amine [1] [2] [4].

The structural arrangement places the amino group at the 4-position of the quinoline nucleus, directly adjacent to the nitrogen atom in the pyridine ring [1] [3]. This positioning creates a unique electronic environment where the amino nitrogen can participate in intramolecular interactions with the quinoline nitrogen [3]. The bromine substituent occupies the 7-position on the benzene portion of the quinoline system, introducing significant steric and electronic effects [1] [5].

Crystallographic studies of related bromoquinoline derivatives reveal that the quinoline ring system maintains planarity with minimal deviation between the benzene and pyridine rings [6] [7]. The dihedral angle between the two six-membered rings in bromoquinoline systems typically ranges from 0.49° to 2.0°, indicating excellent coplanarity [8] [6]. This planar conformation facilitates optimal π-electron delocalization throughout the aromatic system [3] [9].

Electronic Effects of Substituents

The electronic structure of 4-amino-7-bromoquinoline is significantly influenced by the dual presence of electron-donating amino and electron-withdrawing bromo substituents [10] [11]. The amino group at the 4-position acts as a strong electron-donating substituent, increasing electron density on the quinoline ring system through resonance effects [10] [12]. This electronic donation enhances the basicity of the quinoline nitrogen and modifies the compound's spectroscopic properties [13] [10].

Conversely, the bromine atom at the 7-position functions as an electron-withdrawing group through inductive effects, partially counterbalancing the electron-donating character of the amino substituent [11] [3]. Computational studies using density functional theory calculations demonstrate that electron-donating substituents like amino groups increase the proton-accepting capacity of quinoline derivatives in both ground and excited states [10] [14]. The presence of the amino group significantly affects the highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels, with implications for the compound's reactivity and spectroscopic behavior [14] [9].

The electronic effects manifest in the compound's charge distribution, where the amino group increases electron density at the 4-position while the bromine atom creates a region of decreased electron density at the 7-position [3] [11]. This electronic asymmetry influences intermolecular interactions and crystal packing arrangements [3] [15]. Photoemission spectroscopy studies of substituted quinolines reveal that the nitrogen lone pair ionization energy correlates directly with the basicity of the compound [13] [3].

Physical and Spectroscopic Properties

Melting Points, Solubility, and Stability

The physical properties of 4-amino-7-bromoquinoline reflect the combined influences of its aromatic quinoline core and polar substituents [16] [17]. The compound exists as a solid at room temperature with a density of 1.6 ± 0.1 g/cm³ [16]. The predicted boiling point is 388.7 ± 27.0°C at 760 mmHg, indicating substantial intermolecular forces due to the aromatic π-π stacking interactions and hydrogen bonding capabilities of the amino group [16] [17].

PropertyValueUnit
Molecular Weight223.07g/mol
Density1.6 ± 0.1g/cm³
Boiling Point388.7 ± 27.0°C (at 760 mmHg)
Flash Point188.9 ± 23.7°C
Polar Surface Area38.91Ų
LogP2.47-
Vapour Pressure0.0 ± 0.9mmHg (at 25°C)
Refractive Index1.732-

The solubility characteristics are influenced by the polar amino group and the hydrophobic quinoline framework [18] [19]. The polar surface area of 38.91 Ų indicates moderate polarity, while the LogP value of 2.47 suggests balanced hydrophilic-lipophilic properties [16]. These parameters indicate that the compound likely exhibits limited water solubility but enhanced solubility in polar organic solvents [18] [19].

Stability studies of quinoline derivatives demonstrate that compounds bearing amino substituents generally exhibit good thermal stability under neutral conditions [18] [20]. The aromatic quinoline core provides inherent stability through π-electron delocalization, while the amino group can participate in hydrogen bonding that may influence crystal stability [18] [15]. The bromine substituent introduces potential sites for substitution reactions but does not significantly compromise the overall molecular stability [5] [20].

Nuclear Magnetic Resonance, Infrared, and Mass Spectrometric Data

Nuclear magnetic resonance spectroscopy provides detailed structural information about 4-amino-7-bromoquinoline [18] [21]. In ¹H nuclear magnetic resonance spectra, the aromatic protons appear in characteristic regions reflecting their electronic environments [21] [22]. The proton at the 2-position, adjacent to the quinoline nitrogen, typically resonates around 8.5-9.0 ppm due to the deshielding effect of the nitrogen atom [21] [23]. Protons on the benzene ring portion appear in the 7.5-8.5 ppm region, while the proton at the 3-position resonates around 6.5-7.0 ppm [21] [18].

¹³C nuclear magnetic resonance spectroscopy reveals the carbon framework with distinct chemical shifts for different carbon environments [18] [21]. The carbon bearing the amino group (C-4) appears around 160-170 ppm, significantly downfield due to the electron-donating effect of the amino substituent [18] [23]. Aromatic carbons typically resonate between 110-150 ppm, with quaternary carbons appearing further downfield [21] [23].

Nuclear Magnetic Resonance DataChemical Shift (ppm)Assignment
¹H Nuclear Magnetic Resonance6.5-7.0H-3, H-5, H-6
¹H Nuclear Magnetic Resonance7.5-8.5H-8, benzene ring
¹H Nuclear Magnetic Resonance8.5-9.0H-2 (α to nitrogen)
¹³C Nuclear Magnetic Resonance110-130C-3, C-5, C-6, C-8
¹³C Nuclear Magnetic Resonance140-150Quaternary carbons
¹³C Nuclear Magnetic Resonance160-170C-4 bearing amino group

Infrared spectroscopy provides information about functional group vibrations [24] [25]. The amino group exhibits characteristic nitrogen-hydrogen stretching vibrations around 3400-3300 cm⁻¹ [24]. Aromatic carbon-hydrogen stretching appears around 3100-3000 cm⁻¹, while carbon-carbon and carbon-nitrogen stretching vibrations of the aromatic system occur in the 1650-1500 cm⁻¹ region [24] [25]. The carbon-bromine stretching vibration typically appears around 800-700 cm⁻¹ [24].

Mass spectrometry reveals characteristic fragmentation patterns for brominated compounds [26] [27]. The molecular ion exhibits the typical bromine isotope pattern with peaks at m/z 223 and 225 in a 1:1 ratio [27]. The base peak commonly corresponds to the loss of bromine (m/z 142/144), while other significant fragments include the loss of amino-bromine moieties and quinoline-based fragments [26] [27].

Reactivity Profile

Nucleophilic Substitution at the 7-Position

The bromine substituent at the 7-position of 4-amino-7-bromoquinoline serves as an excellent leaving group for nucleophilic substitution reactions [28] . The electron-withdrawing nature of bromine activates the carbon-bromine bond toward nucleophilic attack, particularly when enhanced by the electron-poor quinoline system [30]. Nucleophilic aromatic substitution reactions typically proceed through an addition-elimination mechanism, where nucleophiles attack the electron-deficient carbon bearing the bromine [30] .

The reactivity at the 7-position is enhanced by the aromatic quinoline system, which can stabilize negative charge through resonance delocalization [20]. Primary and secondary amines readily undergo substitution reactions with 7-bromoquinoline derivatives under mild to moderate conditions [30]. The reaction conditions typically involve polar aprotic solvents and elevated temperatures ranging from 60-120°C, depending on the nucleophile strength [30] .

Experimental studies demonstrate that 4-amino-7-bromoquinoline readily reacts with various nucleophiles including amines, alkoxides, and thiolates . The amino group at the 4-position does not significantly interfere with nucleophilic substitution at the 7-position due to the spatial separation and different reactivity patterns [30]. The substitution reactions generally proceed with good yields when appropriate reaction conditions are employed [30] .

Cross-Coupling Reactions (Suzuki, Buchwald-Hartwig)

4-Amino-7-bromoquinoline serves as an excellent substrate for palladium-catalyzed cross-coupling reactions [32] [33]. The carbon-bromine bond at the 7-position provides a suitable electrophilic partner for various cross-coupling transformations [33] [34]. Suzuki-Miyaura coupling reactions proceed efficiently with organoboronic acids or esters in the presence of palladium catalysts and base [33] [34].

The Buchwald-Hartwig amination reaction represents another important transformation for 4-amino-7-bromoquinoline derivatives [30] [34]. This palladium-catalyzed process allows the introduction of diverse amine substituents at the 7-position, replacing the bromine atom [34] [33]. The reaction typically employs palladium complexes with phosphine ligands and requires an appropriate base such as sodium tert-butoxide or cesium carbonate [34] [30].

Reaction conditions for cross-coupling transformations generally involve elevated temperatures (80-120°C) and inert atmospheres [33] [34]. The choice of ligand significantly influences reaction efficiency, with bulky phosphine ligands often providing superior results for sterically demanding substrates [34] [33]. These cross-coupling methodologies have found extensive application in pharmaceutical research for generating quinoline-based drug candidates [33] [34].

Stability Under Acidic and Basic Conditions

The stability of 4-amino-7-bromoquinoline under different pH conditions reflects the acid-base properties of the quinoline nitrogen and amino substituent [2] [28]. Under acidic conditions, the quinoline nitrogen readily protonates, forming a quinolinium cation [28] [20]. This protonation increases the electron-deficiency of the aromatic system and can influence the compound's solubility and reactivity patterns [2] [28].

The amino group at the 4-position also exhibits basic properties and can undergo protonation under strongly acidic conditions [28] [35]. The presence of two potential protonation sites creates complex acid-base behavior with multiple equilibria [28] [20]. Computational studies indicate that the amino group at the 4-position has enhanced basicity compared to simple anilines due to the electron-rich environment created by the quinoline system [35] [12].

XLogP3

2.3

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

4-Amino-7-bromoquinoline

Dates

Last modified: 08-15-2023

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